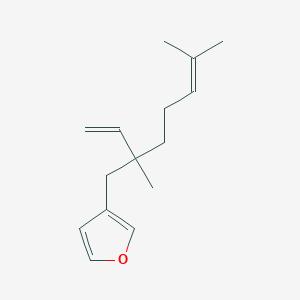![molecular formula C16H16N6O2 B14417802 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid CAS No. 80576-76-7](/img/structure/B14417802.png)
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid typically involves the following steps:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate precursors, such as 2,4-diamino-6-hydroxypyrimidine with formamide.
Alkylation: The pteridine ring is then alkylated using an appropriate alkylating agent, such as 2-bromo-1-phenylpropane, to introduce the propan-2-yl group.
Coupling with benzoic acid: The alkylated pteridine is then coupled with benzoic acid using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Aplicaciones Científicas De Investigación
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid: This compound has a similar structure but with a different alkyl group.
4-[N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino]benzoic acid: This compound has a similar pteridine ring system but with different substituents.
Uniqueness
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
80576-76-7 |
|---|---|
Fórmula molecular |
C16H16N6O2 |
Peso molecular |
324.34 g/mol |
Nombre IUPAC |
4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H16N6O2/c1-8(9-2-4-10(5-3-9)15(23)24)6-11-7-19-14-12(20-11)13(17)21-16(18)22-14/h2-5,7-8H,6H2,1H3,(H,23,24)(H4,17,18,19,21,22) |
Clave InChI |
RJWDMIZMPFWLPF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


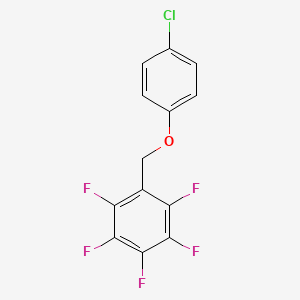
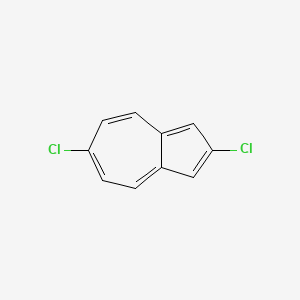
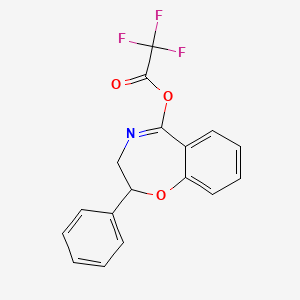
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
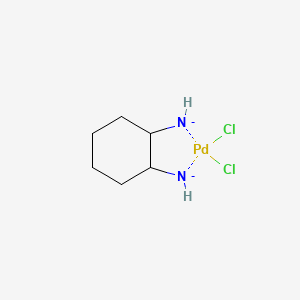
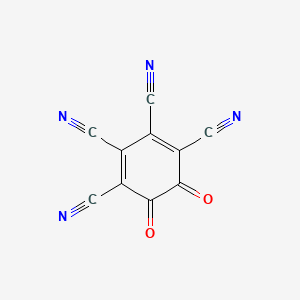
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
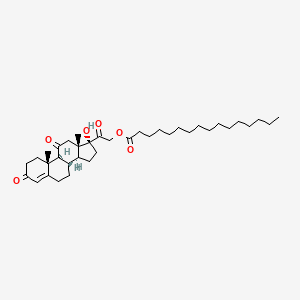
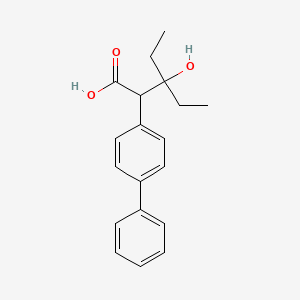
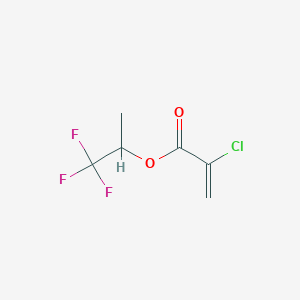

![Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate](/img/structure/B14417770.png)
![1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one](/img/structure/B14417775.png)
